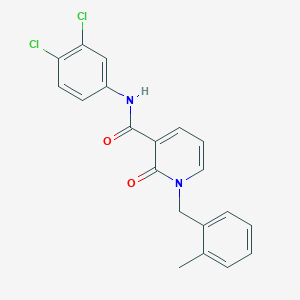

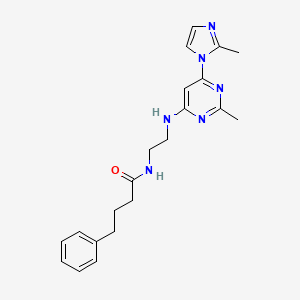

N-(3,4-dichlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dichlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16Cl2N2O2 and its molecular weight is 387.26. The purity is usually 95%.

BenchChem offers high-quality N-(3,4-dichlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Applications in Medicinal Chemistry

Synthetic Pathways and Structural Analysis : The compound N-(3,4-dichlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is integral to the synthesis and structural-activity relationship (SAR) studies in medicinal chemistry. For example, Meurer et al. (2005) detailed the synthesis and SAR of related dihydropyridine derivatives as human CB1 inverse agonists, highlighting the importance of such structures in designing potent and selective therapeutic agents. The structural modifications and biological evaluations provided insights into the compound's potential applications in targeting specific receptors within the human body (Meurer et al., 2005).

Chiral Auxiliaries in Asymmetric Synthesis : The compound also finds application as a chiral auxiliary in asymmetric synthesis, which is a critical process in producing enantiomerically pure substances. Belokon’ et al. (2002) discussed the use of halo-substituted derivatives of a similar structure in the asymmetric synthesis of amino acids, demonstrating the compound's utility in enhancing the stereoselectivity of synthetic reactions (Belokon’ et al., 2002).

Advanced Materials and Analytical Applications

Polyamide Synthesis : In the field of materials science, derivatives of dihydropyridine carboxamides serve as monomers in the synthesis of novel polyamides. Choi and Jung (2004) synthesized aromatic polyamides containing imide units derived from similar compounds, showing enhanced thermal stability and solubility, indicating the potential of such structures in developing advanced polymeric materials (Choi & Jung, 2004).

Fluorescence Studies and Molecular Interactions : The fluorescence properties of related carboxamides have been studied to understand molecular interactions and dynamics. Patil et al. (2013) explored the fluorescence quenching of a carboxamide derivative by aniline and carbon tetrachloride in various solvents, providing insights into the photophysical behavior of these compounds and their interactions with other molecules (Patil et al., 2013).

Solvent Effects on Electronic Properties : The electronic properties of carboxamide derivatives, such as absorption and fluorescence spectra, are significantly influenced by the solvent environment. Studies by Patil et al. (2011) on similar compounds elucidated the solvent effect on their optical properties, contributing to a deeper understanding of how solvent polarity affects electronic transitions and dipole moments in such molecules (Patil et al., 2011).

特性

IUPAC Name |

N-(3,4-dichlorophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O2/c1-13-5-2-3-6-14(13)12-24-10-4-7-16(20(24)26)19(25)23-15-8-9-17(21)18(22)11-15/h2-11H,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJLUADTNXDGGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-Bromophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2883830.png)

![6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide](/img/structure/B2883838.png)

![{2-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B2883848.png)

![5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol](/img/structure/B2883849.png)

![6-Fluoro-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2883850.png)

![Benzo[b]thiophen-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2883851.png)